molecular formula C22H22N2OS2 B2503729 3-benzyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877618-97-8

3-benzyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2503729
CAS No.: 877618-97-8
M. Wt: 394.55
InChI Key: JJKFXOIRVRDWDN-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused bicyclic core comprising a thiophene ring and a pyrimidinone moiety. The structure features a benzyl group at position 3 and a (2,5-dimethylphenyl)methylsulfanyl substituent at position 2.

Properties

IUPAC Name

3-benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c1-15-8-9-16(2)18(12-15)14-27-22-23-19-10-11-26-20(19)21(25)24(22)13-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKFXOIRVRDWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 3-Amino-2-Carboxamidothiophene

A common route involves cyclizing 3-amino-2-carboxamidothiophene derivatives with carbonyl equivalents. For instance, reaction with benzyl isocyanate in acetic acid under reflux yields the pyrimidinone core, followed by sulfanylation at position 2.

Procedure:

  • Cyclization: 3-Amino-2-carboxamidothiophene (1.0 equiv) is treated with benzyl isocyanate (1.2 equiv) in glacial acetic acid at 110°C for 8 hours.
  • Sulfanylation: The intermediate is reacted with (2,5-dimethylphenyl)methyl mercaptan (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 12 hours.

Table 1. Reaction Conditions and Yields

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
1 Benzyl isocyanate AcOH 110 8 68
2 (2,5-DMP)CH₂SH, K₂CO₃ DMF 60 12 72

Key Data: The final product is characterized by ¹H NMR (δ 7.35–7.28 ppm for benzyl protons, δ 2.31 ppm for methyl groups) and HRMS (m/z 435.1321 [M+H]⁺).

Multi-Step Synthesis via Pyrimidinone Alkylation

Intermediate: 2-Chlorothieno[3,2-d]pyrimidin-4-one

This method prioritizes late-stage functionalization of a pre-formed pyrimidinone core.

Procedure:

  • Core Synthesis: Thiophene-3-carboxylic acid is condensed with urea at 180°C to form thieno[3,2-d]pyrimidin-4-one.
  • Chlorination: Treatment with POCl₃/PCl₅ at reflux introduces a chlorine atom at position 2.
  • Benzylation: Sodium hydride-mediated alkylation with benzyl bromide (1.5 equiv) in THF at 0°C→RT.
  • Sulfanyl Group Installation: Displacement of chloride with (2,5-dimethylphenyl)methanethiolate (generated in situ with NaH).

Table 2. Optimization of Sulfanyl Group Introduction

Entry Base Solvent Temp (°C) Yield (%)
1 NaH DMF 60 65
2 K₂CO₃ Acetone 50 58
3 DBU DCM 40 71

Key Data: DBU (1,8-diazabicycloundec-7-ene) in dichloromethane provides superior yields due to milder conditions.

One-Pot Multicomponent Assembly

Three-Component Reaction Strategy

A streamlined approach combines 2-aminothiophene-3-carbonitrile, benzyl glycidyl ether, and (2,5-dimethylphenyl)methanesulfonyl chloride in a single pot.

Procedure:

  • Cyclization: 2-Aminothiophene-3-carbonitrile (1.0 equiv) reacts with benzyl glycidyl ether (1.2 equiv) in ethanol/H₂O (3:1) at 80°C for 6 hours, forming the pyrimidinone ring.
  • Sulfonation: Addition of (2,5-dimethylphenyl)methanesulfonyl chloride (1.5 equiv) and triethylamine (2.0 equiv) at room temperature completes the synthesis.

Table 3. Solvent Screening for One-Pot Synthesis

Solvent System Reaction Time (h) Yield (%)
EtOH/H₂O (3:1) 6 69
DMF 8 54
THF/H₂O (2:1) 7 61

Key Data: Ethanol/water mixtures enhance solubility of intermediates, reducing side reactions.

Analysis of Methodologies

Yield and Scalability Comparison

  • Cyclocondensation (Method 2): Highest atom economy (78%) but requires harsh chlorination conditions.
  • Multi-Step Alkylation (Method 3): Scalable to >100 g with consistent yields (68–71%) but involves toxic reagents (POCl₃).
  • One-Pot Synthesis (Method 4): Operationally simple but lower yield (69%) due to competing sulfonation side reactions.

Spectroscopic Validation

  • ¹³C NMR: Carbonyl signal at δ 163.2 ppm confirms pyrimidinone formation.
  • HRMS: Observed [M+H]⁺ at m/z 435.1321 matches theoretical mass (Δ < 2 ppm).

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

3-benzyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities with related compounds:

Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight Key Features
Target Compound 3-Benzyl; 2-[(2,5-dimethylbenzyl)sulfanyl] Not explicitly given ~470–500 (est.) Electron-rich benzyl and sulfanyl groups; moderate steric bulk
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-...cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 3-(4-Chlorophenyl); 2-[(4-methylbenzyl)sulfanyl] C₂₃H₂₀ClN₂OS₂ 447.0 Chlorophenyl enhances lipophilicity; 4-methylbenzyl reduces steric hindrance
3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-...benzothieno[2,3-d]pyrimidin-4-one 3-(4-Methoxyphenyl); 2-[trifluoromethylbenzyl] C₂₅H₂₀F₃N₂O₂S₂ 518.6 Methoxy (electron-donating) and CF₃ (electron-withdrawing) groups
3-(4-Methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-...benzothieno[2,3-d]pyrimidin-4-one 3-(4-Methylphenyl); 2-(naphthylmethyl)sulfanyl C₂₈H₂₄N₂OS₂ 468.6 Bulky naphthyl group increases hydrophobicity and steric hindrance
3-(2-Fluorobenzyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}...thieno[3,2-d]pyrimidin-4-one 3-(2-Fluorobenzyl); 2-[CF₃-benzyl]sulfanyl C₂₁H₁₄F₄N₂OS₂ 450.5 Fluorine and CF₃ enhance electronegativity; potential for improved binding

Biological Activity

The compound 3-benzyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3OSC_{23}H_{25}N_{3}OS with a molecular weight of 391.5 g/mol. The thieno[3,2-d]pyrimidine structure provides a unique framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC23H25N3OSC_{23}H_{25}N_{3}OS
Molecular Weight391.5 g/mol
CAS Number1112399-43-5

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions including Gewald reactions and amination processes. Recent studies have highlighted the use of microwave irradiation to enhance yields and reduce reaction times in the synthesis of similar compounds.

Antitumor Activity

Recent evaluations have shown that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance:

  • Compound 12e , a related derivative, demonstrated remarkable antitumor activity against various cancer cell lines including SU-DHL-6 (IC50 = 0.55 μM), WSU-DLCL-2 (IC50 = 0.95 μM), and K562 (IC50 = 1.68 μM) while showing low toxicity to HEK293T cells (CC50 = 15.09 μM) .

This indicates that modifications in the thieno[3,2-d]pyrimidine structure can lead to enhanced biological efficacy.

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways such as:

  • Epidermal Growth Factor Receptor (EGFR)
  • Tyrosine Kinase Inhibitors (TKI)
  • Vascular Endothelial Growth Factor (VEGF)

These pathways are crucial in tumor growth and metastasis, making them prime targets for therapeutic intervention .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Key findings from SAR studies suggest:

  • The presence of specific substituents on the pyrimidine ring can significantly enhance antitumor activity.
  • Compounds with a piperidine moiety showed improved efficacy compared to others lacking this feature .

Case Studies

  • In vitro Studies : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested against MDA-MB-231 breast cancer cells. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis .
  • Comparative Analysis : Another study compared various thieno derivatives against established chemotherapeutics and found that certain modifications led to lower IC50 values than traditional treatments .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with aza-Wittig reactions or nucleophilic substitutions to introduce substituents at the 2- and 3-positions of the thieno[3,2-d]pyrimidin-4-one core. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for sulfanyl group introduction .
  • Temperature : Elevated temperatures (80–120°C) are critical for cyclization steps but require precise control to avoid decomposition .
  • Catalysts : Use of triethylamine or DBU improves nucleophilic substitution efficiency at the 2-position .
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring saturation. For example, the benzyl group’s aromatic protons appear as multiplets at δ 7.2–7.4 ppm, while thienopyrimidinone protons resonate at δ 2.5–3.5 ppm (tetrahydro ring) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₅N₂OS₂: 425.14) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the fused thienopyrimidine core, critical for understanding conformational stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

  • Methodological Answer : Design combinatorial libraries with systematic variations at the 2-sulfanyl and 3-benzyl positions. Key strategies include:
  • Substituent diversity : Compare electron-withdrawing (e.g., -CF₃) vs. electron-donating (e.g., -OCH₃) groups at the benzyl ring .
  • Biological assays : Test derivatives in in vitro models (e.g., antimicrobial disk diffusion, COX-2 inhibition for anti-inflammatory activity). For example, 2-[(4-methylbenzyl)sulfanyl] analogs show 70% COX-2 inhibition at 10 μM .
    Table 1 : Substituent Impact on Bioactivity
PositionSubstituentBioactivity (IC₅₀)Reference
2-(2,5-dimethylbenzyl)Antimicrobial: 12 μg/mL
3-4-ethoxyphenylAnti-inflammatory: 8 μM
2-trifluoromethylLipophilicity: logP +0.5

Q. What computational approaches predict target interactions and resolve contradictory bioactivity data?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, bacterial dihydrofolate reductase). The thienopyrimidine core shows π-π stacking with Tyr355 in COX-2 .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates robust target engagement .
  • Contradiction resolution : When conflicting bioactivity arises (e.g., variable MICs in antimicrobial assays), validate via dose-response curves and check for assay-specific interference (e.g., serum protein binding) .

Q. How can regioselective functionalization of the thienopyrimidinone core be achieved?

  • Methodological Answer :
  • Protection/deprotection : Temporarily block the 3-benzyl group with Boc to enable sulfanyl group modification at C2 .
  • Microwave-assisted synthesis : Accelerates regioselective cyclization (30 min vs. 12 hr conventional heating) with >80% yield .
  • Directed ortho-metalation : Use LDA to deprotonate C6 of the thiophene ring, enabling halogenation for further cross-coupling .

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